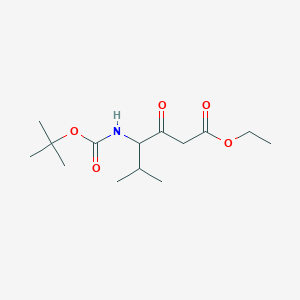

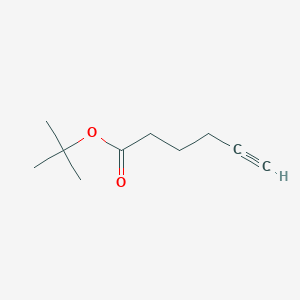

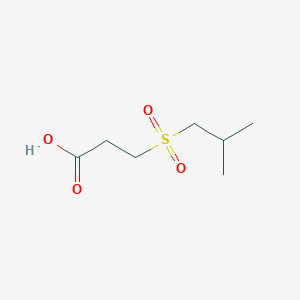

![molecular formula C15H13NO3 B3152395 3-[(Phenylacetyl)amino]benzoic acid CAS No. 73548-13-7](/img/structure/B3152395.png)

3-[(Phenylacetyl)amino]benzoic acid

Overview

Description

Scientific Research Applications

Biosynthesis in Plants and Bacteria

3-[(Phenylacetyl)amino]benzoic acid is involved in the biosynthesis of benzoic acid, a crucial building block in numerous natural products such as zaragozic acids, paclitaxel, salicylic acid, and cocaine. In plants, benzoic acid biosynthesis occurs through the β-oxidation pathway or the nonoxidative pathway, involving intermediates like cinnamoyl-CoA and 3-hydroxy-3-phenylpropionyl-CoA. Similarly, in bacteria, benzoic acid serves as a starter unit for polyketides like enterocin and wailupemycins, with the biosynthesis involving similar pathways to those found in plants (Hertweck et al., 2001).

Enzyme Catalysis

The compound has been studied in the context of β-lactamase-catalyzed aminolysis of depsipeptides. It was found that the aminolysis of m-[[(phenylacetyl)glycyl]oxy]benzoic acid by D-phenylalanine, catalyzed by β-lactamase, is inhibited by various peptide analogues, suggesting a complex interaction with the enzyme involving potentially multiple binding sites (Pazhanisamy & Pratt, 1989).

Microbial Biosynthesis and Metabolic Engineering

In Escherichia coli, a microbial biosynthetic system was engineered to produce 3-amino-benzoic acid (3AB) from glucose, demonstrating the potential of co-culture engineering in metabolic engineering. This approach modularized the biosynthetic pathway between upstream and downstream strains, leading to a 15-fold improvement in 3AB production (Zhang & Stephanopoulos, 2016).

Plant-like Biosynthetic Pathways in Bacteria

Research has shown that bacteria can produce benzoic acid in a plant-like manner from phenylalanine, involving enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS). This discovery bridges the biosynthetic capabilities of plants and bacteria, suggesting a closer link between their metabolic pathways than previously understood (Moore et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as aminobenzoic acids, have been found to interact with enzymes like penicillin g acylase (pga) .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzoic acids are known to be involved in the shikimate pathway for the biosynthesis of aromatic amino acids . They also play a role in the biosynthesis of phenolic compounds .

Pharmacokinetics

Similar compounds like 3-aminobenzoic acid are only slightly soluble in water , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds like aminobenzoic acids have been used in the production of semisynthetic penicillins .

Action Environment

The action, efficacy, and stability of 3-[(Phenylacetyl)amino]benzoic acid could potentially be influenced by various environmental factors. For instance, the solubility of similar compounds in different solvents could impact their bioavailability and thus their efficacy.

Biochemical Analysis

Biochemical Properties

3-[(Phenylacetyl)amino]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with penicillin G acylase, an enzyme that catalyzes the hydrolysis of penicillin G to 6-aminopenicillanic acid and phenylacetic acid . This interaction is significant as it provides a precursor for the synthesis of semisynthetic penicillins. The compound’s interaction with penicillin G acylase involves binding to the enzyme’s active site, which enhances the enzyme’s catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in the metabolic pathways of aromatic amino acids and benzoic acids . This regulation of gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell. Additionally, this compound can modulate cell signaling pathways, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its binding to penicillin G acylase enhances the enzyme’s activity, facilitating the hydrolysis of penicillin G . This interaction involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and modulate gene expression without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of aromatic amino acids and benzoic acids . The compound interacts with enzymes such as phenylalanine ammonia lyase, which plays a key role in the phenylpropanoid biosynthetic pathway . This interaction can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic pathways. This localization is essential for the compound’s role in regulating cellular metabolism and gene expression.

Properties

IUPAC Name |

3-[(2-phenylacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(9-11-5-2-1-3-6-11)16-13-8-4-7-12(10-13)15(18)19/h1-8,10H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBFNIWZGCHZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285610 | |

| Record name | 3-[(2-Phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73548-13-7 | |

| Record name | 3-[(2-Phenylacetyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

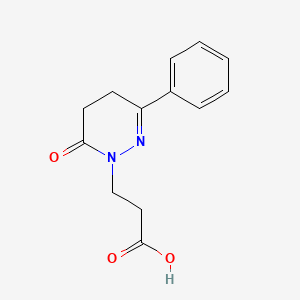

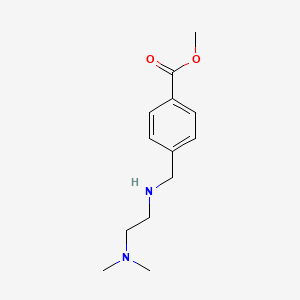

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

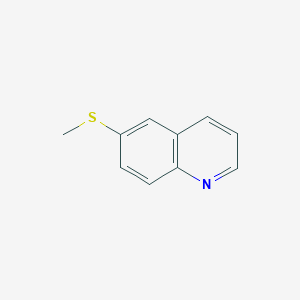

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)